sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate
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Overview
Description
Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate is a complex organic compound that features a purine base linked to a sugar moiety and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Glycosylation: The purine base is then glycosylated with a suitable sugar derivative to form the nucleoside.
Phosphorylation: The nucleoside is phosphorylated using phosphinic acid derivatives under controlled conditions to introduce the phosphinate group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Scientific Research Applications
Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Shares a similar purine base and sugar moiety but differs in the phosphate groups.
Guanosine Monophosphate (GMP): Similar purine base but with different functional groups attached.
Cytidine Diphosphate (CDP): Contains a different nucleobase but similar sugar and phosphate components.
Uniqueness
Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate is unique due to its specific combination of a purine base, sugar moiety, and phosphinate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate, commonly referred to as sodium phosphinate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₀H₁₂N₅Na₂O₇P
- Molecular Weight : 391.19 g/mol
- CAS Number : 4958-39-8
The structure includes a purine base (6-amino-9H-purine), which is crucial for its biological function as it mimics nucleotides involved in various cellular processes.
Sodium phosphinate's biological activity is primarily linked to its role as a nucleotide analog. Its mechanisms include:
- Inhibition of Nucleotide Synthesis : Compounds similar to sodium phosphinate can inhibit de novo purine synthesis pathways. This inhibition is crucial in cancer therapy where rapid cell proliferation is targeted .
- Interference with DNA Replication : By mimicking purine nucleotides, sodium phosphinate can be incorporated into DNA strands during replication, leading to mutations and cell death .
- Modulation of Enzyme Activity : It may affect enzymes involved in nucleotide metabolism, thereby altering the balance of nucleotide pools within cells .
Anticancer Activity
Research has demonstrated that sodium phosphinate exhibits cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures showed significant inhibition of cell growth in leukemia and solid tumors due to their ability to disrupt normal nucleotide metabolism .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MOLT-4 (leukemia) | 0.185 | Incorporation into DNA leading to apoptosis |
A549 (lung cancer) | 0.265 | Inhibition of DNA synthesis |
HeLa (cervical cancer) | 0.345 | Induction of DNA damage responses |
Immunosuppressive Effects
Sodium phosphinate may also play a role in immunosuppression, similar to other thiopurines used in clinical settings for autoimmune diseases. Its ability to interfere with lymphocyte proliferation has been explored in animal models .
Research Findings
- Cytotoxicity Studies : In vitro studies have shown that sodium phosphinate's cytotoxicity correlates with its structural similarity to natural nucleotides, leading to significant apoptosis in treated cells .
- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
- Clinical Implications : Ongoing research aims to elucidate its potential as an adjunct therapy in cancer treatment regimens and its role in modulating immune responses .
Properties
IUPAC Name |
sodium;amino-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHXZAMLVPXPL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6NaO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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